cis-Terbinafine

Description

Structure

3D Structure

Properties

IUPAC Name |

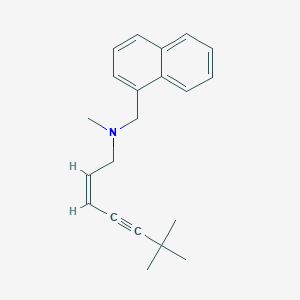

(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMXUEMWDBAQBQ-UITAMQMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151045 |

Source

|

| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78628-81-6 |

Source

|

| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbinafine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenemethanamine, N-[(2Z)-6,6-dimethyl-2-hepten-4-ynyl]-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBINAFINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76S370M70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Stereoisomerism in Terbinafine

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of cis-Terbinafine

Terbinafine is a potent, synthetic allylamine antifungal agent widely employed for the treatment of dermatophyte infections of the skin and nails.[1][2][3][4] Its therapeutic efficacy stems from the specific inhibition of fungal squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[2] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[2][5] The commercial pharmaceutical product, Terbinafine hydrochloride, is the hydrochloride salt of the (E)-isomer of the molecule.[1][2]

However, during the chemical synthesis of Terbinafine, a geometric isomer, this compound or the (Z)-isomer, is often formed as a related substance or impurity.[3][5][6] While structurally similar, the stereochemical difference between the (E) and (Z) forms has profound implications for biological activity. The antifungal potency is almost exclusively associated with the (E)-isomer, rendering the (Z)-isomer largely inactive.[5] Consequently, a thorough understanding of the chemical structure, stereochemistry, and analytical differentiation of this compound is a critical aspect of drug development, quality control, and regulatory compliance in the pharmaceutical industry. This guide provides a detailed examination of this compound for researchers and drug development professionals.

PART 1: Chemical Structure and Nomenclature

The core structural difference between the active drug substance and its cis-isomer lies in the geometry around the carbon-carbon double bond within the heptenynyl side chain.

Chemical Identity:

-

Systematic Name: (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine[7][8]

-

Common Names: this compound, (Z)-Terbinafine, Terbinafine Related Compound B[7][9]

-

CAS Number: 176168-78-8 (for the hydrochloride salt)[7][8][9][10][11][12]

-

Molecular Formula: C₂₁H₂₅N (Free Base), C₂₁H₂₆ClN (Hydrochloride Salt)[7][9][10][12]

-

Molecular Weight: 291.43 g/mol (Free Base), 327.89 g/mol (Hydrochloride Salt)[7][9][12]

The structure features a tertiary amine linking a naphthalene moiety to a complex C7 side chain containing both a double bond (ene) and a triple bond (yne), terminated by a bulky tert-butyl group.

Structural Comparison: cis- vs. trans-Terbinafine

The defining feature of this compound is the (Z) configuration of the double bond between carbons 2 and 3 of the heptenynyl chain. This places the higher-priority substituent groups on the same side of the double bond. In contrast, the active (E)-isomer (trans-Terbinafine) has these groups on opposite sides.

Caption: Comparative structures of (E)- and (Z)-Terbinafine isomers.

PART 2: Stereochemistry and Cahn-Ingold-Prelog (CIP) Assignment

Geometric isomerism in Terbinafine is dictated by the substitution pattern across the C2=C3 double bond. The assignment of (E) (from the German entgegen, meaning opposite) or (Z) (from zusammen, meaning together) is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment:

-

At Carbon-2 (C2): The attached groups are -H and -CH₂N(CH₃)(CH₂-Naphthyl). The nitrogen-containing group has a higher atomic number than hydrogen, so it is assigned high priority (1) . Hydrogen is low priority (2) .

-

At Carbon-3 (C3): The attached groups are -H and -C≡C-C(CH₃)₃. The carbon of the triple bond has a higher priority than hydrogen. Therefore, the alkynyl group is high priority (1) , and hydrogen is low priority (2) .

-

In (Z)-Terbinafine , the two high-priority groups are on the same side of the double bond axis.

-

In (E)-Terbinafine , the two high-priority groups are on opposite sides of the double bond axis.

Caption: CIP priority rules for assigning (E) and (Z) stereochemistry.

PART 3: Synthetic Pathways and Isomer Control

The synthesis of Terbinafine typically involves the condensation of N-methyl-1-naphthalenemethanamine with a reactive side chain, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne or 1-bromo-6,6-dimethyl-2-hepten-4-yne.[3][6][13] This key coupling step often produces a mixture of (E) and (Z) isomers.[6][13]

Experimental Protocol: Generalized Synthesis

-

Side Chain Synthesis: tert-Butylacetylene is reacted with an organometallic reagent (e.g., n-butyllithium) and then with acrolein to produce an enynol intermediate.[5] This alcohol is subsequently halogenated (e.g., with PBr₃ or SOCl₂) to yield a mixture of (E)- and (Z)-1-halo-6,6-dimethyl-2-hepten-4-yne.[6] The ratio of isomers can be influenced by the choice of reagents and reaction conditions.

-

Coupling Reaction: The isomeric mixture of the halogenated side chain is condensed with N-methyl-1-naphthalenemethanamine in the presence of a base (e.g., K₂CO₃, Na₂CO₃) and an organic solvent (e.g., DMF).[6][13][14] This nucleophilic substitution reaction yields a mixture of (E)- and (Z)-Terbinafine free base.

-

Salification and Purification: The mixture is treated with hydrochloric acid to form the hydrochloride salts. The desired (E)-Terbinafine HCl is significantly less soluble than its (Z)-counterpart in certain solvents. This difference in solubility allows for selective crystallization, typically from a solvent like ethyl acetate or isopropanol, to isolate the pure, active (E)-isomer.[3][15]

Caption: General synthetic workflow for Terbinafine showing isomer separation.

PART 4: Analytical Differentiation and Characterization

Distinguishing between cis- and trans-Terbinafine is essential for quality control. Chromatographic and spectroscopic methods are routinely used.

| Technique | (Z)-Isomer (cis) | (E)-Isomer (trans) | Rationale for Differentiation |

| HPLC (Reverse-Phase) | Typically has a slightly shorter retention time. | Typically has a slightly longer retention time. | The more linear shape of the (E)-isomer can lead to stronger hydrophobic interactions with the stationary phase. |

| ¹H NMR | Vinylic protons (H-2, H-3) show a smaller coupling constant (J), typically in the range of 9-12 Hz. | Vinylic protons (H-2, H-3) show a larger coupling constant (J), typically in the range of 14-16 Hz. | The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle, which is different for cis and trans geometries. |

| Melting Point (°C) | Lower melting point. | Higher melting point (195-198 °C for HCl salt).[15] | The more symmetric shape of the (E)-isomer allows for more efficient crystal packing, resulting in a higher melting point. |

PART 5: Biological Activity and Structure-Activity Relationship (SAR)

The stereochemistry of the allylamine side chain is the single most important determinant of Terbinafine's antifungal activity.

-

Active Isomer: The (E)-isomer is the biologically active form that potently inhibits fungal squalene epoxidase.[5] Its elongated, relatively planar conformation allows it to fit precisely into the active site of the enzyme.

-

Inactive Isomer: The (Z)-isomer exhibits significantly reduced or negligible antifungal activity.[5] The "kink" in its structure, introduced by the cis double bond, creates a steric clash that prevents effective binding to the target enzyme's active site. This geometric constraint is the molecular basis for its inactivity.

The necessity for a specific three-dimensional shape for pharmacological activity is a classic example of a structure-activity relationship. The fungus's enzyme active site is stereospecific, and only the (E)-geometry of Terbinafine is complementary to it.

Caption: Steric hindrance prevents (Z)-Terbinafine from binding to its target.

Conclusion

This compound is the geometrically isomeric, biologically inactive counterpart to the potent antifungal drug Terbinafine. Its formation is a common outcome of synthetic routes, making its detection, quantification, and removal a critical step in the manufacturing of the active pharmaceutical ingredient. The stark difference in biological activity between the (E) and (Z) isomers underscores the principle of stereospecificity in pharmacology, where a precise three-dimensional structure is essential for molecular recognition and therapeutic effect. For scientists in drug development, a comprehensive understanding of this compound's structure and properties is fundamental to ensuring the quality, safety, and efficacy of Terbinafine-based medicines.

References

-

ChemWhat. This compound Hydrochloride CAS#: 176168-78-8. [Online] Available at: [Link]

-

Pharmaffiliates. Terbinafine - Impurity B (Hydrochloride Salt). [Online] Available at: [Link]

-

Axios Research. Terbinafine Impurity 4 (Mixture of Z and E Isomers). [Online] Available at: [Link]

- Google Patents. CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer.

-

Pharmacompass. terbinafine, (Z)-isomer. [Online] Available at: [Link]

-

PubMed. Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function. [Online] Available at: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis And Antifungal Activity Of Terbinafine Analogues. [Online] Available at: [Link]

-

Justia Patents. Process for the preparation of terbinafine and salts thereof. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1549008, Terbinafine. [Online] Available at: [Link]

-

Clinivex. Terbinafine Impurity 4 (Mixture of Z and E Isomers). [Online] Available at: [Link]

- Google Patents. CN1362400A - Synthesis of terbinafine hydrochloride.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71752365, Terbinafine hydrochloride, (Z)-. [Online] Available at: [Link]

-

Journal of Chemical Health Risks. Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. [Online] Available at: [Link]

-

ResearchGate. (PDF) Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. [Online] Available at: [Link]

-

ChemBK. terbinafine. [Online] Available at: [Link]

-

Wikipedia. Terbinafine. [Online] Available at: [Link]

Sources

- 1. terbinafine, (Z)-isomer | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Terbinafine - Wikipedia [en.wikipedia.org]

- 5. CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Terbinafine hydrochloride, (Z)- | C21H26ClN | CID 71752365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]

- 14. Terbinafine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. chembk.com [chembk.com]

An In-Depth Technical Guide to the Physicochemical Properties of cis-Terbinafine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-terbinafine, the (Z)-isomer of the antifungal agent terbinafine. While the trans-isomer, (E)-terbinafine, is the pharmacologically active component, a thorough understanding of the physicochemical characteristics of the cis-isomer is paramount for researchers, scientists, and drug development professionals. This is crucial for the development of robust analytical methods, quality control procedures, and stability-indicating assays for terbinafine drug substances and products. This guide delves into the structural and physicochemical parameters of this compound, offering detailed experimental protocols and field-proven insights into its analysis and characterization.

Introduction: The Significance of Isomeric Purity in Drug Development

Terbinafine is a synthetic allylamine antifungal agent that acts by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This inhibition leads to a deficiency in ergosterol and an accumulation of squalene within the fungal cell, ultimately resulting in cell death. The antifungal activity of terbinafine is primarily attributed to its (E)-isomer, also known as trans-terbinafine. The (Z)-isomer, or this compound, is considered an impurity that can arise during the synthesis of the active pharmaceutical ingredient (API).[2]

The presence and quantity of isomers can significantly impact the safety, efficacy, and stability of a drug product. Therefore, regulatory agencies mandate strict control over isomeric impurities. A comprehensive understanding of the physicochemical properties of this compound is not merely an academic exercise; it is a fundamental requirement for:

-

Developing and validating robust analytical methods for the separation and quantification of terbinafine isomers.

-

Establishing meaningful specifications for the drug substance and drug product.

-

Conducting forced degradation studies to elucidate degradation pathways and develop stability-indicating methods.

-

Investigating potential interconversions between the cis and trans isomers under various stress conditions.

This guide provides a detailed exploration of these critical physicochemical aspects of this compound.

Structural and Fundamental Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties. This compound shares the same molecular formula and mass as its trans-counterpart, but differs in the spatial arrangement of substituents around the carbon-carbon double bond.

Diagram 1: Chemical Structure of this compound Hydrochloride

A 2D representation of the chemical structure of this compound hydrochloride.

Table 1: Fundamental Properties of this compound and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | [2] |

| Synonyms | This compound, Terbinafine EP Impurity B | [2][3] |

| Molecular Formula | C₂₁H₂₅N (base)C₂₁H₂₆ClN (hydrochloride) | [3] |

| Molecular Weight | 291.43 g/mol (base)327.89 g/mol (hydrochloride) | [3] |

| Appearance | White to Off-White Solid (hydrochloride) | [4] |

| Melting Point | 135 °C (hydrochloride, solvated with ethyl acetate) | [5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient and its impurities is a critical parameter that influences bioavailability, formulation development, and the design of analytical methods. Terbinafine hydrochloride is known to be slightly soluble in water and freely soluble in methanol and ethanol.[4] While specific solubility data for this compound is not extensively published, it is expected to have a similar solubility profile to the trans-isomer due to the overall lipophilic nature of the molecule.

Table 2: Solubility of Terbinafine Hydrochloride (trans-isomer)

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble (3 mg/mL) | [4][6] |

| Ethanol | Soluble (45 mg/mL) | [4] |

| Methanol | Freely soluble | [4] |

| DMSO | Soluble (30 mg/mL) | [4] |

| Methylene Chloride | Freely soluble | [4] |

Experimental Protocol: Determination of Aqueous Solubility

The causality behind choosing a specific method for solubility determination lies in the need for a simple, reproducible, and accurate technique. The shake-flask method is a well-established and reliable approach for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound hydrochloride to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended for consistent agitation.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm) is suitable for removing fine particles.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., methanol or mobile phase for HPLC). Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram 2: Workflow for Aqueous Solubility Determination

A schematic representation of the shake-flask method for determining aqueous solubility.

Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, influences its solubility, absorption, distribution, and excretion. As a tertiary amine, terbinafine is basic. The pKa of trans-terbinafine has been reported to be approximately 7.1.[7] The cis-isomer is expected to have a very similar pKa value as the electronic environment of the tertiary amine is not significantly altered by the geometry of the double bond.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. The principle involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure sufficient solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH at regular volume increments of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Partition Coefficient (Log P)

The partition coefficient (log P) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. Log P is a critical parameter in drug development as it influences membrane permeability, protein binding, and metabolic stability. Terbinafine is a highly lipophilic molecule, with a reported log P value of 5.6 for the trans-isomer.[8] The cis-isomer is also expected to be highly lipophilic. Generally, trans-isomers are slightly less polar and may have a slightly higher log P than their cis-counterparts, though this difference is often small.[9][10]

Experimental Protocol: Shake-Flask Method for Log P Determination

The shake-flask method is the traditional and most reliable method for the experimental determination of log P.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound hydrochloride in the aqueous phase. Add a known volume of the saturated n-octanol to the aqueous solution in a sealed container.

-

Equilibration: Shake the container for a sufficient period (e.g., 2-4 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the logarithm of this value.

Crystallinity and Polymorphism

Experimental Protocol: X-Ray Powder Diffraction (XRPD) for Crystal Form Characterization

XRPD is a powerful non-destructive technique for the characterization of crystalline solids. It provides a unique fingerprint for a specific crystalline form.

Step-by-Step Methodology:

-

Sample Preparation: Gently grind a small amount of the this compound hydrochloride sample to a fine powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder.

-

Data Acquisition: Place the sample holder in the XRPD instrument and acquire the diffraction pattern over a defined range of 2θ angles (e.g., 2° to 40°).

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (in terms of 2θ angle and intensity) for the crystalline form.

Diagram 3: Logic for Polymorph Screening

A flowchart illustrating a typical workflow for screening for polymorphism.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. A combination of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive spectroscopic fingerprint of a molecule.

Table 3: Expected Spectroscopic Characteristics of this compound

| Technique | Expected Key Features |

| ¹H NMR | - Characteristic signals for the naphthalene ring protons.- Signals for the methyl and methylene groups.- A distinct coupling constant for the vinyl protons in the cis configuration on the double bond. |

| ¹³C NMR | - Resonances for all 21 carbon atoms in the molecule, including the quaternary carbons of the tert-butyl group and the alkyne carbons. |

| FT-IR | - Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C≡C stretching (alkyne), C=C stretching (alkene), and C-N stretching. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the free base (m/z 291.2).- Characteristic fragmentation patterns that can help in structural confirmation.[14] |

| UV-Vis | - Absorption maxima characteristic of the naphthalene chromophore. For terbinafine hydrochloride, λmax is typically observed around 223 nm and 284 nm.[15] |

Analytical Methodologies for Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of terbinafine and its isomers. The development of a robust, stability-indicating HPLC method is crucial for quality control.

Experimental Protocol: Stability-Indicating RP-HPLC Method for Terbinafine Isomers

The rationale for this method is to achieve baseline separation of cis- and trans-terbinafine, as well as any potential degradation products, within a reasonable run time. A C18 column is a common choice for the separation of moderately polar to nonpolar compounds.

Step-by-Step Methodology:

-

Chromatographic System:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 7.5) and organic modifiers (e.g., acetonitrile and methanol). A typical ratio could be Acetonitrile:Methanol:Buffer (20:10:10 v/v/v).[16]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.[16]

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound hydrochloride in the mobile phase or a suitable diluent.

-

Sample Solution: Prepare the sample solution by dissolving the terbinafine drug substance or extracting it from the drug product, followed by dilution with the mobile phase.

-

-

Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

-

Forced Degradation Studies: To ensure the method is stability-indicating, subject the terbinafine sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) and analyze the stressed samples. The method should be able to separate the degradation products from the main peaks of the terbinafine isomers.[16][17][18]

Diagram 4: HPLC Isomer Separation Workflow

A simplified workflow for the separation and quantification of terbinafine isomers by HPLC.

Stability Profile

The stability of an impurity is as important as the stability of the API itself. Understanding the degradation pathways of this compound is essential for predicting its fate in a drug product and for developing stability-indicating analytical methods. Forced degradation studies are performed to accelerate the degradation of a compound under various stress conditions.

Forced Degradation Conditions:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Exposure to high temperatures.

-

Photolytic Degradation: Exposure to UV and visible light.

Studies on terbinafine have shown that it is susceptible to degradation under photolytic conditions.[17] It is plausible that this compound may exhibit different degradation kinetics or form different degradation products compared to the trans-isomer due to the higher energy state and different steric environment of the cis configuration.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some of the experimental data presented is for the more extensively studied trans-isomer, the principles and methodologies described are directly applicable to the characterization of this compound. A thorough understanding and characterization of this and other impurities are non-negotiable aspects of modern drug development, ensuring the quality, safety, and efficacy of pharmaceutical products. The experimental protocols and workflows provided herein serve as a valuable resource for scientists and researchers in their efforts to control and monitor the isomeric purity of terbinafine.

References

-

(2025-08-01). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Preprints.org. [Link]

-

Rao, T. N., et al. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(5), 221-227. [Link]

-

Bansal, A. K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Applied Pharmaceutical Science, 4(1), 133-141. [Link]

-

(2023-01-25). Drug Polymorphism: What it is and How to Control Polymorphs. FTLOScience. [Link]

-

Variankaval, N., et al. (2008). Drug polymorphism: An overview. ResearchGate. [Link]

-

(n.d.). Polymorphism. All About Drugs. [Link]

-

Nagmed, A. S., et al. (2018). Modulation of Physico-Chemical Properties of Terbinafine HCl by Using Solid Dispersion Technique. Research Journal of Pharmacy and Technology, 11(11), 4851-4856. [Link]

-

(2013). Single crystal structure, solid state characterization and dissolution rate of terbinafine hydrochloride. CONICET. [Link]

-

(n.d.). Geometrical Isomerism. Slideshare. [Link]

-

Krishna, R., et al. (2012). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1015-1021. [Link]

-

Rode, S. P., & Rao, J. R. (2020). stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. SciSpace. [Link]

-

Blinova, E. N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 57. [Link]

-

(n.d.). Terbinafine. PubChem. [Link]

-

Liu, Y., et al. (2023). The Effect of Terbinafine and Its Ionic Salts on Certain Fungal Plant Pathogens. Molecules, 28(15), 5859. [Link]

-

(2025-04-20). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. [Link]

-

Patel, G., et al. (2021). Terbinafine: A Review on Properties, Application and Analytical Methods. CR Subscription Agency. [Link]

-

S, S., et al. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. Future Journal of Pharmaceutical Sciences, 7(1), 1-7. [Link]

-

Chen, Y. C., et al. (2018). The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. Journal of the Chinese Chemical Society, 65(7), 785-791. [Link]

-

de Lima, A. C., et al. (2001). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. ResearchGate. [Link]

-

Studzińska, S., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS ONE, 9(6), e98259. [Link]

-

(n.d.). Methods of Determination of Configuration of Geometrical Isomers. Pharmaguideline. [Link]

-

de Lima, A. C., et al. (2001). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Therapeutic Drug Monitoring, 23(6), 709-716. [Link]

-

(n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. ResearchGate. [Link]

-

Rao, T. N., et al. (2016). Forced degradation study of terbinafine HCl by HPLC with PDA detector. ResearchGate. [Link]

-

Jemal, M., et al. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 141-149. [Link]

-

(n.d.). Terbinafine EP Impurity B. GLP Pharma Standards. [Link]

-

(2013). Terbinafine 1% cream. Part I. The review of physicochemical properties, pharmacokinetics and pharmacodynamics. ResearchGate. [Link]

-

(n.d.). The solubilities of terbinafine hydrochloride in different solvents. ResearchGate. [Link]

- (n.d.). Pharmaceutical composition of terbinafine with improved solubility and preparation method thereof.

-

(n.d.). Cis–trans isomerism. Wikipedia. [Link]

-

(n.d.). Cis and Trans Isomers. Chemistry Steps. [Link]

-

Gavette, J. V., et al. (2019). Relative hydrophilicities of cis and trans formamides. Proceedings of the National Academy of Sciences, 116(38), 18833-18838. [Link]

-

(n.d.). Terbinafine EP Impurity B. SynZeal. [Link]

-

Patel, M. M., et al. (2012). Preparation and Evaluation of Solid Dispersion of Terbinafine Hydrochloride. Asian Journal of Pharmacy and Technology, 2(2), 44-48. [Link]

-

(n.d.). Terbinafine Hydrochloride-impurities. Pharmaffiliates. [Link]

-

(2021-12-10). Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]

-

Tedesco, E., et al. (2002). Structural elucidation of terbinafine HCl from powder X-ray diffraction. ResearchGate. [Link]

-

(2017-09-15). Difference Between Cis and Trans Isomers. Pediaa.Com. [Link]

-

(n.d.). TERBINAFINE HYDROCHLORIDE. EDQM. [Link]

-

Basavaiah, K., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 6(3), 137-147. [Link]

-

(2023-01-22). Geometric Isomerism in Organic Molecules. Chemistry LibreTexts. [Link]

-

Naka, Y., et al. (2000). Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans. Antimicrobial Agents and Chemotherapy, 44(3), 671-678. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Terbinafine EP Impurity B | 176168-78-8 | SynZeal [synzeal.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. crsubscription.com [crsubscription.com]

- 5. Methods of Determination of Configuration of Geometrical Isomers | Pharmaguideline [pharmaguideline.com]

- 6. ajptonline.com [ajptonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 10. longdom.org [longdom.org]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. ftloscience.com [ftloscience.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. ajrconline.org [ajrconline.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Synthesis and Isolation of cis-Terbinafine Impurity

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of cis-terbinafine, a critical process-related impurity in the manufacturing of the antifungal agent terbinafine. Terbinafine, known chemically as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, relies on its trans (E) stereochemistry for its therapeutic efficacy. The formation of the biologically less active cis (Z) isomer is an inherent challenge in the common synthetic pathways. This document offers researchers, scientists, and drug development professionals a detailed exploration of the mechanistic basis of cis-isomer formation, robust protocols for its isolation and purification, and a thorough guide to its analytical characterization. Adherence to stringent regulatory guidelines for impurity profiling is emphasized throughout, ensuring the development of safe and effective terbinafine drug products.

Introduction: The Significance of Stereoisomeric Purity in Terbinafine

Terbinafine is a synthetic allylamine antifungal agent that is widely used for the treatment of dermatophyte infections of the skin and nails.[1] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, resulting in cell death.[1]

The therapeutic activity of terbinafine is intrinsically linked to its stereochemistry, specifically the (E)-configuration of the double bond in the allylamine side chain. The corresponding (Z)-isomer, commonly referred to as this compound, is considered a process-related impurity with significantly lower biological activity.[2] The presence and quantity of such impurities are strictly regulated by global health authorities, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3][4][5] According to ICH Q3A(R2) guidelines, impurities in new drug substances must be identified, reported, and qualified at specific thresholds, making the control of this compound a critical aspect of the manufacturing process.[6]

This guide provides an in-depth examination of the synthetic origins of this compound, methodologies for its targeted synthesis and isolation for use as a reference standard, and the analytical techniques required for its unequivocal identification and quantification.

Synthetic Pathways and the Inevitable Formation of the cis-Isomer

The most common synthetic routes to terbinafine involve the coupling of N-methyl-1-naphthalenemethylamine with a suitable side-chain precursor, typically a 1-halo-6,6-dimethyl-2-hepten-4-yne. A key step in this synthesis is the preparation of this side-chain intermediate, which often generates a mixture of geometric isomers.

Genesis of the Isomeric Mixture

A prevalent method for constructing the heptenyne side chain starts with the reaction of 3,3-dimethyl-1-butyne with acrolein. This reaction yields 6,6-dimethyl-1-hepten-4-yn-3-ol. Subsequent halogenation of this alcohol, for instance with hydrobromic acid and phosphorus tribromide, proceeds via an allylic rearrangement that is not highly stereoselective. This step typically produces a mixture of trans- and cis-1-bromo-6,6-dimethyl-2-hepten-4-yne, often in a ratio of approximately 3:1.[7] When this isomeric mixture is then reacted with N-methyl-1-naphthalenemethylamine, the geometry of the double bond is retained, leading to a corresponding mixture of (E)- and (Z)-terbinafine.[7]

The following workflow illustrates the common synthetic pathway leading to the formation of the cis/trans terbinafine mixture.

Caption: Synthetic workflow for terbinafine highlighting the formation of the cis/trans isomeric mixture.

Protocol for the Synthesis of a cis/trans-Terbinafine Mixture

The following protocol is adapted from established synthetic routes and is intended to produce a mixture of terbinafine isomers, from which the cis-isomer can be isolated.[7][8]

Step 1: Synthesis of 6,6-dimethyl-1-hepten-4-yn-3-ol

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings.

-

Add a solution of ethyl bromide in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the reaction is initiated, add the remaining ethyl bromide solution to form ethylmagnesium bromide.

-

Cool the Grignard reagent to 0°C and add a solution of 3,3-dimethyl-1-butyne in anhydrous THF dropwise.

-

After the addition is complete, warm the mixture to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture to 0°C and add a solution of acrolein in anhydrous THF dropwise, maintaining the temperature below 10°C.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6,6-dimethyl-1-hepten-4-yn-3-ol.

Step 2: Synthesis of 1-Chloro-6,6-dimethyl-2-hepten-4-yne (Isomer Mixture)

-

Cool a solution of the crude alcohol from Step 1 in a suitable solvent (e.g., dichloromethane) to 0°C.

-

Slowly add thionyl chloride, maintaining the temperature at 0°C.

-

Allow the reaction to proceed at low temperature until completion (monitored by TLC).

-

Carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of cis- and trans-1-chloro-6,6-dimethyl-2-hepten-4-yne.

Step 3: Synthesis of cis/trans-Terbinafine Mixture

-

Dissolve the isomeric mixture of the chloro-intermediate from Step 2 in a suitable solvent such as dimethylformamide (DMF).

-

Add N-methyl-1-naphthalenemethylamine and a base (e.g., potassium carbonate).

-

Heat the mixture and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude oil containing a mixture of (E)- and (Z)-terbinafine.

Isolation and Purification of this compound

The isolation of pure this compound is essential for its use as a reference standard in analytical methods. Due to the similar physicochemical properties of the cis and trans isomers, their separation requires robust techniques, primarily preparative chromatography or fractional crystallization.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating isomers on a milligram to gram scale. The scalability of analytical HPLC methods for this purpose is a key advantage.[1]

Protocol: Preparative Reversed-Phase HPLC

-

Column Selection: A high-capacity reversed-phase column (e.g., C18 or C8) with a particle size of 5-10 µm is recommended. Column dimensions will depend on the amount of material to be separated (e.g., 20 mm x 250 mm for gram-scale purification).

-

Mobile Phase Preparation: A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically effective. The addition of a modifier such as triethylamine (0.1%) can improve peak shape for the amine-containing analytes. The pH can be adjusted with an acid like phosphoric acid or formic acid to ensure the analytes are in their ionized form.[9]

-

Sample Preparation: Dissolve the crude cis/trans-terbinafine mixture in the mobile phase or a compatible solvent at a high concentration. Filter the sample solution through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

-

Detection: Use a UV detector set at a wavelength where both isomers have strong absorbance, typically around 224 nm or 280 nm.[2][9]

-

Injection: Perform multiple injections of the concentrated sample solution, ensuring not to overload the column.

-

-

Fraction Collection: Collect the eluent corresponding to the peak of the cis-isomer. The cis-isomer typically elutes slightly before the trans-isomer on reversed-phase columns.

-

Post-Purification: Combine the fractions containing the pure cis-isomer. Remove the organic solvent under reduced pressure. If necessary, perform a liquid-liquid extraction to remove any buffer salts, and then evaporate the remaining solvent to obtain the purified this compound free base.

Fractional Crystallization

For larger-scale purification, fractional crystallization can be an effective, albeit more challenging, method. This technique exploits small differences in the solubility of the isomers or their salts in a particular solvent system. A Chinese patent describes a method for enriching the Z-isomer from an E/Z mixture.[8]

Protocol: Enrichment and Crystallization of this compound Hydrochloride

This protocol is based on the principles outlined in patent CN104725240A.[8]

-

Initial Enrichment:

-

Dissolve the terbinafine E/Z mixture in isopropanol (e.g., 4 mL per gram of mixture) and heat to approximately 70°C until fully dissolved.

-

Slowly cool the solution to 20°C and hold for 2 hours. The less soluble trans-isomer will preferentially crystallize.

-

Further cool the mixture to 0°C and hold for another 2 hours.

-

Filter the mixture to remove the crystallized trans-terbinafine. The filtrate is now enriched with the cis-isomer.

-

Concentrate the filtrate under reduced pressure to obtain an oily residue.

-

-

Final Purification:

-

Dissolve the enriched oily residue in 4-chlorophenyl-tert-butyl ether.

-

Heat the solution to 100-150°C and hold for 1-5 hours.

-

Cool the solution to 0-40°C and hold for 1-10 hours to induce crystallization of the this compound.

-

Filter the crystals, wash with a cold solvent, and dry under vacuum to yield high-purity this compound.

-

Analytical Characterization of this compound

Unambiguous identification of the this compound impurity requires a combination of analytical techniques. The following section details the expected results from HPLC, Mass Spectrometry, and NMR Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of terbinafine and its related substances. A well-developed HPLC method should provide baseline separation between the cis and trans isomers.

Table 1: Typical Analytical HPLC Method for Terbinafine Isomer Separation

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.2% Triethylamine in water, pH adjusted to 7.5 with acetic acid |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Gradient | A gradient elution is typically used, starting with a higher proportion of aqueous phase and increasing the organic phase over time. |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temp. | 40°C |

| Detection | UV at 280 nm |

| Expected Elution | The cis-isomer is generally less retained and elutes before the trans-isomer. A resolution (R) of not less than 2.0 is required.[2] |

Caption: Expected HPLC elution order for terbinafine isomers on a reversed-phase column.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the impurity. For this compound, the molecular weight is identical to the trans-isomer.

Table 2: Mass Spectrometry Data for Terbinafine Isomers

| Ionization Mode | Expected Ion | m/z | Fragmentation |

| ESI+ | [M+H]⁺ | 292.2 | The fragmentation pattern is expected to be very similar for both isomers. A prominent fragment is often observed at m/z 141, corresponding to the naphthylmethyl cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation and differentiation of geometric isomers. The key distinguishing feature between cis- and trans-terbinafine is the coupling constant (J-value) between the two vinylic protons on the C2-C3 double bond.

Key Differentiating Features in ¹H NMR:

-

Coupling Constant (³JHH): The Karplus relationship predicts that the vicinal coupling constant for trans protons (dihedral angle ~180°) will be significantly larger than for cis protons (dihedral angle ~0°).

-

trans-isomer: Expect ³JHH in the range of 11-18 Hz.

-

cis-isomer: Expect ³JHH in the range of 5-14 Hz.

-

-

Chemical Shift: The chemical shifts of the vinylic protons will also differ between the two isomers.

Table 3: Comparative Analytical Data for cis- and trans-Terbinafine

| Property | This compound (Z-isomer) | trans-Terbinafine (E-isomer) |

| Molecular Formula | C₂₁H₂₅N | C₂₁H₂₅N |

| Molecular Weight | 291.4 g/mol | 291.4 g/mol |

| HPLC Retention | Elutes earlier on RP-HPLC | Elutes later on RP-HPLC |

| ¹H NMR (Vinylic H) | Smaller coupling constant (³JHH ≈ 5-14 Hz) | Larger coupling constant (³JHH ≈ 11-18 Hz) |

| Mass Spectrum (ESI+) | m/z 292.2 [M+H]⁺ | m/z 292.2 [M+H]⁺ |

| Key MS Fragment | m/z 141 | m/z 141 |

Conclusion

The control of the this compound impurity is a non-negotiable aspect of the pharmaceutical development and manufacturing of terbinafine. A thorough understanding of its formation during synthesis is the first step toward implementing effective control strategies. This guide has provided detailed, field-proven insights into the synthesis, isolation, and characterization of this critical impurity. The protocols for preparative HPLC and fractional crystallization offer practical approaches for obtaining pure this compound as a reference standard. Furthermore, the detailed analytical characterization data, particularly the distinguishing features in ¹H NMR spectra, provide the necessary tools for researchers to confidently identify and quantify this impurity. By integrating these technical methodologies with a robust understanding of the regulatory landscape, drug developers can ensure the quality, safety, and efficacy of their terbinafine products.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

- CN115073303A. (n.d.). A kind of preparation method of terbinafine hydrochloride Z-isomer. Google Patents.

-

ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. (2022). Journal of Food and Drug Analysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Terbinafine - Impurity B (Hydrochloride Salt). Retrieved from [Link]

-

PubChem. (n.d.). N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine. Retrieved from [Link]

- WO2007044273A1. (n.d.). Process for preparing terbinafine. Google Patents.

-

PubChem. (n.d.). Terbinafine. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

-

PubMed. (2007). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Terbinafine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

- Basavaiah, D., & Kumaragurubaran, N. (2001). A simple, convenient and general methodology for the stereoselective synthesis of (E)-allylamines from Baylis-Hillman adducts: a facile stereoselective synthesis of terbinafine. Tetrahedron Letters, 42(4), 477-479.

-

Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. (2006). Talanta. Retrieved from [Link]

-

USP-NF. (n.d.). Terbinafine Hydrochloride. Retrieved from [Link]

Sources

- 1. Separation of Terbinafine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. uspnf.com [uspnf.com]

- 3. researchgate.net [researchgate.net]

- 4. Terbinafine Hydrochloride | C21H26ClN | CID 5282481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | C21H25N | CID 1549006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,6,6-Trimethyl-N-((naphthalen-1-yl)methyl)hept-2-en-4-yn-1-amine | C21H25N | CID 5402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Abstract

This technical guide provides a comprehensive analysis of the discovery, identification, and control of cis-terbinafine, a critical process-related impurity in the synthesis of the antifungal agent Terbinafine. Terbinafine, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, owes its therapeutic efficacy to its specific trans-(E)-geometric configuration. The formation of the corresponding cis-(Z)-isomer is an inherent challenge in its chemical synthesis. This guide delineates the synthetic origins of this impurity, details the analytical methodologies for its detection and quantification, and outlines the control strategies necessary to ensure the purity and safety of the final active pharmaceutical ingredient (API). We will explore the causality behind experimental choices, from reaction conditions to the development of a robust, self-validating HPLC protocol, grounding our discussion in established pharmacopeial standards and scientific literature.

Introduction: Terbinafine and the Imperative of Isomeric Purity

Terbinafine is a synthetic allylamine antifungal agent widely used for the treatment of dermatophyte infections of the skin and nails.[1] Its mechanism of action involves the highly specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2] This inhibition disrupts the fungal cell membrane integrity, leading to cell death.[2]

The therapeutic activity of terbinafine is intrinsically linked to its molecular geometry. The active molecule is the (E)-isomer, also known as trans-terbinafine. During its synthesis, the formation of the corresponding (Z)-isomer, or this compound, is a common outcome.[3][4] As geometric isomers can exhibit different pharmacokinetic, pharmacodynamic, and toxicological profiles, controlling the level of this compound is not merely a matter of purity, but a critical aspect of drug safety and efficacy. Regulatory bodies and pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate strict limits on this and other impurities.[5][6]

This guide serves as a deep dive into the lifecycle of this specific impurity—from its formation during synthesis to its control in the final drug substance.

The Genesis of an Impurity: Synthetic Pathways and Isomer Formation

The core structure of terbinafine is typically assembled via the condensation of N-methyl-1-naphthalenemethylamine with an activated side-chain, such as 1-chloro- or 1-bromo-6,6-dimethyl-2-hepten-4-yne.[3][7] It is the synthesis of this side-chain and the subsequent coupling reaction that introduces the critical double bond where E/Z isomerism arises.

A common synthetic route involves the reaction of 6,6-dimethyl-hept-1-en-4-yn-3-ol with a halogenating agent (e.g., HCl, PBr3) to form the 1-halo-6,6-dimethyl-2-hepten-4-yne intermediate.[8][9] This reaction often proceeds via an allylic rearrangement, which is not perfectly stereoselective, resulting in a mixture of the desired (E)-isomer and the undesired (Z)-isomer of the intermediate.[10] When this isomeric mixture is reacted with N-methyl-1-naphthalenemethylamine, it inevitably produces a mixture of (E)-terbinafine and (Z)-terbinafine.[3][9]

Caption: Synthetic pathway leading to the formation of cis/trans terbinafine isomers.

The ratio of E/Z isomers formed can be influenced by reaction conditions such as temperature, solvent, and the specific reagents used. However, achieving complete stereoselectivity towards the E-isomer is challenging on an industrial scale, making the presence of the Z-isomer a process-related impurity that must be addressed downstream.[8]

Analytical Discovery and Characterization

The discovery of this compound as a process impurity is fundamentally an analytical challenge. Due to their identical mass and similar chemical properties, the separation of geometric isomers requires high-resolution chromatographic techniques.

The Role of High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of terbinafine and its related substances.[11] During method development, chromatograms of early synthetic batches would reveal a small peak eluting very close to the main (E)-terbinafine peak. The structural similarity between the isomers results in very similar retention times, demanding a highly efficient and selective analytical method to achieve baseline separation.[12]

The European Pharmacopoeia identifies this compound as "Terbinafine Impurity B" and mandates a minimum resolution of 2.0 between the peaks for terbinafine and this impurity, underscoring the importance and difficulty of this separation.[5]

Structural Confirmation

Initial identification of this adjacent peak as the cis-isomer would be hypothesized based on the synthetic route. Conclusive proof is established through:

-

Isolation: The impurity is isolated from the reaction mixture using preparative chromatography.

-

Spectroscopic Analysis: The isolated compound is subjected to techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the vinyl protons across the double bond differ significantly for cis and trans isomers, providing definitive structural elucidation.

-

Reference Standard Synthesis: A reference standard for this compound is synthesized independently, and its retention time is matched with the unknown peak in the API sample.[4] Commercial suppliers now provide certified reference materials for "Terbinafine EP Impurity B" or "this compound".[13][14]

A Validated Method for Impurity Control: Experimental Protocol

To ensure the final API meets regulatory specifications, a robust, validated, stability-indicating HPLC method is required. The following protocol is representative of a pharmacopeial-grade method for the quantification of this compound.

Chromatographic System

| Parameter | Specification | Causality & Rationale |

| Column | Cyano (CN) or C8, 150 x 4.6 mm, 5 µm | A Cyano or C8 stationary phase often provides better selectivity for geometric isomers compared to a standard C18, due to different electronic and steric interactions. |

| Mobile Phase | Acetonitrile:Methanol:Buffer pH 7.5 (e.g., 20:10:10 v/v/v)[11] | The organic modifiers (ACN, MeOH) control the elution strength. The buffered aqueous phase (pH 7.5) ensures consistent ionization state of the tertiary amine, leading to sharp, reproducible peaks. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |

| Detection | UV Spectrophotometer at 280 nm[5] | This wavelength is near the absorbance maximum for the naphthalene chromophore present in both isomers, providing good sensitivity. |

| Injection Volume | 20 µL | A typical volume to achieve good peak response without overloading the column. |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times and selectivity. |

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare the buffer by dissolving the appropriate salt (e.g., phosphate or triethylamine acetate) in HPLC-grade water and adjusting the pH to 7.5.

-

Prepare the mobile phase by mixing the organic solvents and buffer in the specified ratio. Filter and degas the final mixture.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve a certified reference standard of this compound (Impurity B) in the mobile phase to prepare a stock solution.

-

Prepare a working standard at the specification limit (e.g., 0.15% of the test solution concentration).

-

-

Test Solution Preparation:

-

Accurately weigh and dissolve approximately 75.0 mg of the Terbinafine HCl sample in the mobile phase and dilute to 50.0 mL to obtain a concentration of 1.5 mg/mL.[5]

-

-

System Suitability Test (SST):

-

Inject a solution containing both Terbinafine HCl and this compound.

-

Verify that the system suitability requirements are met. The critical parameter is the resolution between the two peaks.

-

-

Analysis:

-

Inject the blank (mobile phase), followed by the standard solution and the test solution.

-

Integrate the peak areas for all components.

-

-

Calculation:

-

Calculate the percentage of this compound in the sample using the peak area response from the standard solution and the test solution.

-

System Validation and Data

A self-validating system ensures trustworthy results. Key parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Purpose |

| Resolution | ≥ 2.0 between Terbinafine and this compound[5] | Ensures accurate quantification of the two closely eluting peaks. This is the most critical SST parameter. |

| Tailing Factor | ≤ 2.0 for the Terbinafine peak | Confirms good peak shape, which is essential for accurate integration. |

| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate standard injections | Demonstrates the precision and reproducibility of the analytical system. |

| Limit of Quantification (LOQ) | Must be below the reporting threshold | Ensures the method is sensitive enough to detect and quantify the impurity at required levels. |

Process Control and Regulatory Landscape

The control of this compound is a two-fold strategy involving process optimization and effective purification.

-

Process Optimization: While complete elimination during synthesis is difficult, adjustments to reaction conditions (temperature, solvent, reaction time) can shift the equilibrium to favor the formation of the desired (E)-isomer.

-

Purification: The primary method for removing the cis-isomer is selective recrystallization.[7] (E)-Terbinafine HCl has different solubility characteristics than its (Z)-counterpart in certain solvent systems (e.g., ethanol, ethyl acetate). By carefully selecting the solvent and controlling the crystallization temperature, the (E)-isomer can be selectively precipitated, leaving the more soluble (Z)-isomer in the mother liquor.[7]

The European Pharmacopoeia sets the acceptance criterion for Impurity B (this compound) at not more than 0.15%.[5] The USP has a similar limit of 0.1% for this compound.[6]

Caption: Logical workflow for the identification and control of this compound.

Conclusion

The case of this compound serves as an exemplary model for understanding and controlling process-related impurities in pharmaceutical manufacturing. Its discovery was a direct result of applying high-resolution analytical techniques to probe the purity of a synthetic API. The subsequent characterization and implementation of a robust control strategy, combining process optimization, targeted purification, and a validated analytical method, ensures that the final Terbinafine drug substance is safe, effective, and compliant with global regulatory standards. This integrated approach, grounded in a deep understanding of both chemistry and analytical science, is fundamental to modern drug development.

References

-

Asian Journal of Research in Chemistry. (n.d.). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Retrieved January 14, 2026, from [Link]

-

Quick Company. (n.d.). Process For Preparing Terbinafine. Retrieved January 14, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. Retrieved January 14, 2026, from [Link]

-

European Pharmacopoeia. (n.d.). TERBINAFINE HYDROCHLORIDE Terbinafini hydrochloridum. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. Retrieved January 14, 2026, from [Link]

-

Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Forced degradation studies results of itraconazole and terbinafine HCl. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2016). Forced degradation study of terbinafine HCl by HPLC with PDA detector. Retrieved January 14, 2026, from [Link]

-

Justia Patents. (2006). Process for the preparation of terbinafine and salts thereof. Retrieved January 14, 2026, from [Link]

-

SynZeal. (n.d.). Terbinafine EP Impurity B. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof.

- Google Patents. (n.d.). CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer.

-

ResearchGate. (n.d.). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Retrieved January 14, 2026, from [Link]

-

USP-NF. (2009). Terbinafine Hydrochloride. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO 2005/110968 A1.

-

PubChem - NIH. (n.d.). Terbinafine. Retrieved January 14, 2026, from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride?. Retrieved January 14, 2026, from [Link]

Sources

- 1. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 3. jchr.org [jchr.org]

- 4. CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer - Google Patents [patents.google.com]

- 5. drugfuture.com [drugfuture.com]

- 6. uspnf.com [uspnf.com]

- 7. patents.justia.com [patents.justia.com]

- 8. Process For Preparing Terbinafine [quickcompany.in]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]

- 11. ajrconline.org [ajrconline.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 14. Terbinafine EP Impurity B | 176168-78-8 | SynZeal [synzeal.com]

Solubility Profile of cis-Terbinafine Hydrochloride in Organic Solvents: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The characterization of impurities and isomers is a critical aspect of drug development, ensuring the safety, efficacy, and quality of an active pharmaceutical ingredient (API). Terbinafine, a widely used antifungal agent, exists primarily as the (E)-isomer (trans). However, its geometric isomer, cis-Terbinafine ((Z)-isomer), is a known process-related impurity.[1][2] Understanding the solubility profile of this cis-isomer is paramount for developing robust purification methods, analytical assays, and formulation strategies. This technical guide provides a comprehensive analysis of the solubility of this compound Hydrochloride in organic solvents, grounded in fundamental physicochemical principles and established experimental methodologies. While quantitative data for the cis-isomer is sparse, this guide synthesizes available information on the parent compound to build a predictive framework and presents detailed protocols for its empirical determination.

Introduction: The Significance of Isomeric Impurity Solubility

Terbinafine hydrochloride is a synthetic allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] It is commercialized as the thermodynamically more stable (E)- or trans-isomer. The (Z)- or cis-isomer is a designated impurity (Terbinafine EP Impurity B) that must be monitored and controlled during synthesis and purification.[1][5]

The solubility of an API and its related impurities is a fundamental physicochemical property that governs:

-

Crystallization & Purification: Differences in solubility between the main API and impurities are exploited to design efficient crystallization processes for purification.[6]

-

Analytical Method Development: The choice of solvents for chromatographic analysis (e.g., HPLC) depends on the solubility of all components, including impurities, to ensure accurate quantification.[7]

-

Formulation & Bioavailability: Although an impurity, understanding its solubility helps in predicting its behavior in potential formulation matrices and its potential for absorption.[8][9]

This guide delves into the factors governing the solubility of this compound, provides a framework for solvent selection, and details the authoritative methods for its quantitative measurement.

Physicochemical Properties: cis- vs. trans-Terbinafine

The subtle difference in geometric arrangement around the double bond leads to distinct three-dimensional structures for the cis and trans isomers, which in turn influences their physical properties, including melting point, crystal lattice energy, and ultimately, solubility.

Causality Behind Property Differences: The trans-isomer's linear shape allows for more efficient packing into a crystal lattice. This generally results in a higher melting point and greater thermodynamic stability compared to the less-symmetrical cis-isomer.[10] A more stable crystal form requires more energy to break the lattice apart, which often translates to lower solubility in a given solvent.[11]

Table 1: Comparison of Physicochemical Properties

| Property | trans-Terbinafine Hydrochloride | This compound Hydrochloride | Rationale for Difference |

|---|---|---|---|

| CAS Number | 78628-80-5[12] | 176168-78-8[1] | Unique identifiers for distinct chemical substances. |

| Molecular Formula | C₂₁H₂₅N · HCl[12] | C₂₁H₂₅N · HCl[1] | Identical as they are isomers. |

| Molecular Weight | 327.9 g/mol [13] | 327.89 g/mol [5] | Identical as they are isomers. |

| Melting Point | ~195–205 °C[3][13] | ~135 °C[14] | The less efficient crystal packing of the cis-isomer requires less energy to break the lattice, resulting in a lower melting point. |

| pKa | 7.10[13] | Expected to be very similar | The basicity of the tertiary amine is largely unaffected by the remote geometric isomerism. |

| General Solubility | Slightly soluble in water; freely soluble in methanol and ethanol.[3][8] | Slightly soluble in methanol.[14] | The lower melting point and presumed lower lattice energy of the cis-isomer would theoretically lead to higher solubility, though this can be solvent-dependent. |

The Thermodynamics of Dissolution: A Theoretical Framework

Solubility is a thermodynamic equilibrium process. For a solute to dissolve, the change in Gibbs free energy (ΔG) for the process must be negative.[15] This process can be conceptually broken down into three steps, providing a framework to understand solvent-solute interactions.

// Nodes A [label="Solute Crystal + Solvent", fillcolor="#F1F3F4"]; B [label="Separated Solute Molecules\n+ Solvent", fillcolor="#F1F3F4"]; C [label="Separated Solute Molecules\n+ Solvent with Cavities", fillcolor="#F1F3F4"]; D [label="Dissolved Solute in Solvent\n(Solution)", fillcolor="#F1F3F4"];